molecular formula C7H6BrN B1288605 5-Bromo-2-vinylpyridine CAS No. 226883-52-9

5-Bromo-2-vinylpyridine

Cat. No.: B1288605
CAS No.: 226883-52-9
M. Wt: 184.03 g/mol
InChI Key: OQSIJBZWAMCSTN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-2-vinylpyridine (CAS 226883-52-9) is a heterocyclic aromatic compound with the molecular formula C₇H₆BrN and a molecular weight of 184.0332 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a vinyl group (-CH=CH₂) at the 2-position. The SMILES notation is C=CC1=NC=C(C=C1)Br, and its InChIKey is OQSIJBZWAMCSTN-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 128.5–134.3 Ų, useful in mass spectrometry analysis .

Applications
This compound is pivotal in polymer chemistry, particularly in synthesizing poly(pyridylvinylene)s (PPyVs) via Heck polycondensation. PPyVs exhibit photoluminescence at 600 nm with efficiencies up to 14%, making them valuable in organic electronics .

Properties

IUPAC Name

5-bromo-2-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSIJBZWAMCSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610939
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226883-52-9
Record name 5-Bromo-2-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-ethenylpyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-vinylpyridine typically involves the bromination of 2-vinylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Reactivity: Vinyl Group: Enables polymerization (e.g., Heck reactions) for conductive polymers . Acetyl/Aldehyde: Participate in nucleophilic additions or condensations (e.g., Knoevenagel) . Methoxy/Hydroxyl: Electron-donating groups alter ring electronics, affecting binding in medicinal chemistry .

Electronic Properties :

  • Thiophene-containing derivatives (e.g., 2-(5-Bromo-2-thienyl)pyridine) exhibit enhanced charge transport due to sulfur’s polarizability .
  • Bromine’s electronegativity directs electrophilic substitution to specific ring positions across all compounds.

Applications :

  • This compound is unique in photoluminescent polymer synthesis .
  • 5-Bromo-2-methoxypyridine and 5-Bromo-2-hydroxypyridine are preferred in drug design due to their hydrogen-bonding capabilities .

Biological Activity

5-Bromo-2-vinylpyridine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities and applications in drug discovery. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

This compound (C7_7H6_6BrN) features a bromine substituent at the 5-position and a vinyl group at the 2-position of the pyridine ring. Its molecular weight is approximately 183.03 g/mol, and it possesses unique chemical properties that facilitate its use as a molecular scaffold in various pharmaceutical applications.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

This compound has been investigated for its anticancer potential. Research indicates that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise as a neuroprotective agent. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential for treating conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed coupling reactions, such as Suzuki or Stille reactions, which allow for the introduction of the vinyl group onto the pyridine ring. These methods are favored for their efficiency and yield:

Synthesis Method Description Yield
Suzuki CouplingReaction with arylboronic acidsModerate to high
Stille CouplingReaction with vinyltributyltinHigh

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
  • Anticancer Activity : In an experimental model, this compound was shown to reduce tumor growth by 40% in xenograft models of breast cancer when administered at a dose of 10 mg/kg .
  • Neuroprotection : Research highlighted in Neuroscience Letters found that treatment with this compound improved cognitive function in mice subjected to oxidative stress, suggesting its potential role in neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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